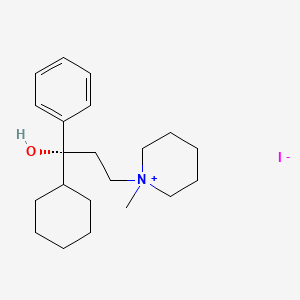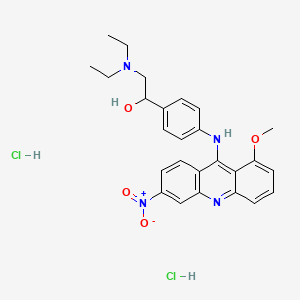
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the nitration of acridine to introduce the nitro group, followed by methoxylation to add the methoxy group. Subsequent steps involve the introduction of the diethylamino group and the benzyl alcohol moiety through various substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride for reduction. Substitution reactions may require specific catalysts or solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl alcohol group would yield benzaldehyde or benzoic acid derivatives, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA. This compound may be used in studies investigating the binding affinity and specificity of acridine derivatives to nucleic acids.
Medicine
Medicinally, acridine derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents. The specific compound may exhibit similar biological activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their chromophoric properties.
Mechanism of Action
The mechanism of action of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride likely involves interaction with biological macromolecules such as DNA, RNA, or proteins. The acridine moiety is known to intercalate between nucleic acid bases, disrupting their normal function. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
What sets Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
32931-74-1 |
|---|---|
Molecular Formula |
C26H30Cl2N4O4 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
2-(diethylamino)-1-[4-[(1-methoxy-6-nitroacridin-9-yl)amino]phenyl]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H28N4O4.2ClH/c1-4-29(5-2)16-23(31)17-9-11-18(12-10-17)27-26-20-14-13-19(30(32)33)15-22(20)28-21-7-6-8-24(34-3)25(21)26;;/h6-15,23,31H,4-5,16H2,1-3H3,(H,27,28);2*1H |
InChI Key |
QSUAKADPPRTIHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)[N+](=O)[O-])C=CC=C3OC)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


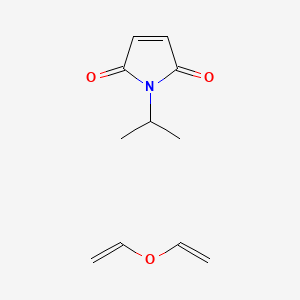
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
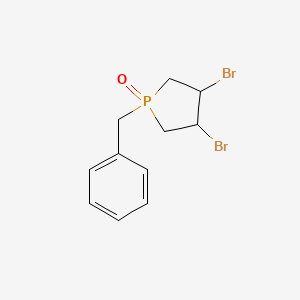
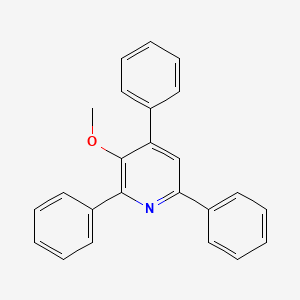

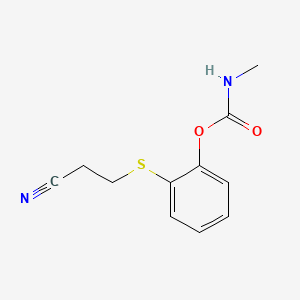
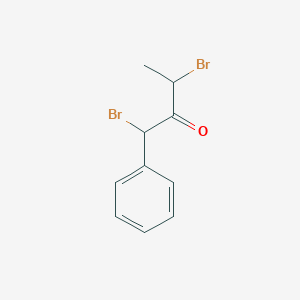


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
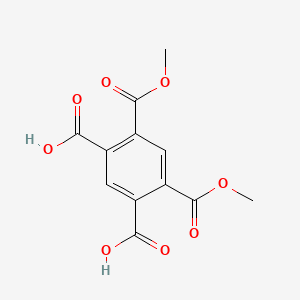

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
